4-Bromo-2,2'-bithiophene
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Overview
Description
4-Bromo-2,2’-bithiophene is an organic compound with the molecular formula C8H5BrS2. It is a derivative of bithiophene, where a bromine atom is substituted at the 4-position of the bithiophene ring. This compound is of significant interest in the field of organic electronics due to its unique electronic properties and its role as a building block in the synthesis of more complex organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2,2’-bithiophene can be synthesized through various methods. One common approach involves the bromination of 2,2’-bithiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
In an industrial setting, the synthesis of 4-Bromo-2,2’-bithiophene may involve more scalable methods such as continuous flow processes. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,2’-bithiophene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl boronic acids to form biaryl compounds.
Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: It can be reduced to form the corresponding thiophene derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Biaryl Compounds: Formed through cross-coupling reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiophene Derivatives: Formed through reduction reactions.
Scientific Research Applications
4-Bromo-2,2’-bithiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2,2’-bithiophene in organic electronics involves its ability to participate in π-conjugation, which allows for efficient charge transport. The bromine atom at the 4-position can also participate in various chemical reactions, enabling the functionalization of the bithiophene core .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: The parent compound without the bromine substitution.
3,3’-Dibromo-2,2’-bithiophene: A derivative with bromine atoms at the 3-positions.
5-Bromo-2,2’-bithiophene: A derivative with a bromine atom at the 5-position.
Uniqueness
4-Bromo-2,2’-bithiophene is unique due to the specific positioning of the bromine atom, which can influence its electronic properties and reactivity. This makes it particularly useful in the synthesis of certain organic electronic materials where precise control over molecular structure is required .
Properties
IUPAC Name |
4-bromo-2-thiophen-2-ylthiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrS2/c9-6-4-8(11-5-6)7-2-1-3-10-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMDYEHYPHIZEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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